molecular formula C15H18N2O4 B13511376 3-[(Boc-amino)methyl]-1H-indole-2-carboxylic Acid CAS No. 2183577-03-7

3-[(Boc-amino)methyl]-1H-indole-2-carboxylic Acid

Cat. No.: B13511376
CAS No.: 2183577-03-7
M. Wt: 290.31 g/mol
InChI Key: FZNKXWMTITVNIZ-UHFFFAOYSA-N
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Description

3-[(Boc-amino)methyl]-1H-indole-2-carboxylic Acid: is a heterocyclic compound with a fascinating structure. Let’s break it down:

  • Indole: : This compound contains an indole ring, which is a bicyclic aromatic system consisting of a benzene ring fused to a five-membered pyrrole ring. Indoles are prevalent in natural products and drugs, playing essential roles in cell biology.

  • Boc Group: : The Boc (tert-butoxycarbonyl) group is a common protecting group in organic synthesis. It shields the amino functionality during reactions and can be removed later.

Preparation Methods

Here are the synthetic routes for 3-[(Boc-amino)methyl]-1H-indole-2-carboxylic Acid :

    Fischer Indole Synthesis: One method involves the Fischer indole synthesis. Starting from cyclohexanone and phenylhydrazine hydrochloride, the reaction proceeds under reflux conditions using methanesulfonic acid (MsOH) in methanol.

Chemical Reactions Analysis

    Reactivity: As an indole derivative, it can undergo various reactions, including oxidation, reduction, and substitution.

    Common Reagents and Conditions: Specific reagents depend on the desired transformation.

    Major Products: The major products depend on the specific reaction conditions and substituents.

Scientific Research Applications

    Chemistry: Researchers explore novel synthetic methods involving indoles.

    Biology: Indoles play roles in signaling pathways and are found in natural products.

    Medicine: Investigate potential anticancer or antimicrobial properties.

    Industry: Indoles serve as building blocks for drug development.

Mechanism of Action

    Targets: Explore how this compound interacts with cellular components.

    Pathways: Investigate signaling pathways affected by this indole derivative.

Comparison with Similar Compounds

    Uniqueness: Highlight what sets this compound apart.

    Similar Compounds: Explore related indole derivatives.

Properties

CAS No.

2183577-03-7

Molecular Formula

C15H18N2O4

Molecular Weight

290.31 g/mol

IUPAC Name

3-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]-1H-indole-2-carboxylic acid

InChI

InChI=1S/C15H18N2O4/c1-15(2,3)21-14(20)16-8-10-9-6-4-5-7-11(9)17-12(10)13(18)19/h4-7,17H,8H2,1-3H3,(H,16,20)(H,18,19)

InChI Key

FZNKXWMTITVNIZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCC1=C(NC2=CC=CC=C21)C(=O)O

Origin of Product

United States

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